N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through a halogenation reaction.
Morpholine Addition: The 3-fluorophenyl intermediate is then reacted with morpholine under basic conditions to form the morpholin-4-yl derivative.
Thiophene Ring Formation: The morpholin-4-yl derivative is further reacted with a thiophene precursor to form the 4,5-dimethylthiophen-2-yl intermediate.
Furan-2-carboxamide Formation: Finally, the 4,5-dimethylthiophen-2-yl intermediate is coupled with furan-2-carboxylic acid under amide bond-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: It is explored for its use in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine and fluorophenyl structure.
Gefitinib: A tyrosine kinase inhibitor with a fluorophenyl group.
Flumorph: A fungicide with a morpholine ring.
Uniqueness
N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-15(2)29-22(24-21(26)18-7-4-10-28-18)19(14)20(25-8-11-27-12-9-25)16-5-3-6-17(23)13-16/h3-7,10,13,20H,8-9,11-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHPXWYVIRDPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=CC=C2)F)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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